3-[2-(2-amino-2-oxoethyl)-7-chloro-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide
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Overview
Description
The compound “3-[2-(2-amino-2-oxoethyl)-7-chloro-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide” is a complex organic molecule that is a derivative of the triazole class of compounds . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Scientific Research Applications
Synthetic Methodologies
The synthesis of triazoloquinazoline derivatives involves reactions of anthranilamide with isocyanates, leading to the creation of novel heterocycles. For instance, Chern et al. (1988) detailed a method for synthesizing 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide and 2-chloro-ethyl isocyanate through a reflux in methanol or stirring at room temperature in acetonitrile. This process underscores the versatility of anthranilamide in generating diverse heterocyclic frameworks (Chern et al., 1988).
Biological Activities
The triazoloquinazoline core is a crucial structural feature in various compounds with significant biological activities. Research has shown that derivatives of triazoloquinazoline possess potential anticancer and antimicrobial properties. For instance, Hassan et al. (2013) synthesized a series of pyrazoline and pyrazole derivatives, exploring their antibacterial and antifungal activities. This research indicates the potential for triazoloquinazoline derivatives in developing new antimicrobial agents (Hassan et al., 2013).
Chemical Diversity and Drug Discovery
The structural diversity of triazoloquinazoline derivatives facilitates their exploration in drug discovery. Pyatakov et al. (2015) evaluated the acid-catalyzed condensation between 2-aminosubstituted [1,2,4]triazolo[1,5-a]pyrimidines and 1,3-diketones as a new approach for synthesizing diversely substituted polycyclic derivatives. This methodology provides a foundation for developing compounds with varied biological activities, illustrating the compound's role in generating novel pharmacophores (Pyatakov et al., 2015).
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole-containing scaffolds, a key structural feature of this compound, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
1,2,4-triazoles, which are part of this compound’s structure, are known to interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the target’s function, potentially influencing cellular processes.
Biochemical Pathways
1,2,4-triazoles have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that they may interact with multiple biochemical pathways.
Result of Action
Compounds containing 1,2,4-triazole scaffolds have demonstrated a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-[2-(2-amino-2-oxoethyl)-7-chloro-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O4/c1-9(2)20-14(26)5-6-22-15(27)11-7-10(18)3-4-12(11)24-16(22)21-23(17(24)28)8-13(19)25/h3-4,7,9H,5-6,8H2,1-2H3,(H2,19,25)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSWQXZLRIOYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN(C3=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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